500-Fold Enhanced Fluorescence Quantum Yield vs. Methyl Analogue for GFP-Based Probes
A structurally locked GFP chromophore analogue of 2-phenyl-4,5-dihydro-1H-imidazol-5-one exhibits a quantum yield in water that is 500 times greater than that of its unlocked methyl-substituted counterpart. Furthermore, this phenyl analogue uniquely displays a dual emission (cyan and red), a property not observed in the methyl analogue, enabling ultrasensitive ratiometric measurements [1].
| Evidence Dimension | Fluorescence Quantum Yield (in water) |
|---|---|
| Target Compound Data | Relative quantum yield is 500 times greater |
| Comparator Or Baseline | Unlocked methyl-substituted analogue (quantum yield used as baseline) |
| Quantified Difference | 500-fold increase in quantum yield |
| Conditions | In water, at room temperature; dual emission (cyan and red) vs. single emission for the methyl analogue. |
Why This Matters
This data identifies the compound as essential for developing bright, dual-emission fluorophores for advanced imaging techniques, where its methyl analogue fails to provide sufficient signal or ratiometric capability.
- [1] Chatterjee S, Karuso P, et al. Room-Temperature Dual Fluorescence of a Locked Green Fluorescent Protein Chromophore Analogue. J Am Chem Soc. 2020 Jan 15;142(2):738-749. doi: 10.1021/jacs.9b05096. View Source
